molecular formula C9H15NO4 B3001347 3-(1-Nitrocyclohexyl)propanoic acid CAS No. 76877-76-4

3-(1-Nitrocyclohexyl)propanoic acid

Cat. No. B3001347
CAS RN: 76877-76-4
M. Wt: 201.222
InChI Key: XXXQETGJIDWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyclohexene compounds has been reported through various methods. For instance, the synthesis of a disubstituted cyclohexenyl fatty acid was achieved through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction steps . Similarly, the total synthesis of cyclopropyl propanoic acid derivatives was accomplished using a sequence of reactions such as Simmon–Smith cyclopropanation and Wittig reaction . These methods could potentially be adapted for the synthesis of 3-(1-Nitrocyclohexyl)propanoic acid by incorporating a nitro group into the cyclohexyl moiety.

Molecular Structure Analysis

The molecular structure of 3-(1-Nitrocyclohexyl)propanoic acid would consist of a nitrocyclohexyl group attached to a propanoic acid moiety. The papers describe the synthesis of compounds with similar structures, such as optically active (2-nitrocyclohexyl)acetic acid, which was obtained through a Michael reaction followed by acid hydrolysis . The stereochemistry of such compounds is crucial and can be controlled through the use of chiral catalysts or starting materials.

Chemical Reactions Analysis

The chemical reactions involving nitrocyclohexyl derivatives include the Michael reaction, which is a method for attaching a nitro group to a cyclohexene ring . Additionally, the intramolecular Michael addition of Morita–Baylis–Hillman adducts has been used to synthesize 3-aryl-4-nitrocyclohexanones, which demonstrates the reactivity of nitrocyclohexyl compounds in creating complex cyclic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1-Nitrocyclohexyl)propanoic acid are not directly reported in the papers, we can infer that the presence of the nitro group and the cyclohexyl ring would influence its properties. The nitro group is an electron-withdrawing group that can affect the acidity of the propanoic acid moiety. The cyclohexyl ring would contribute to the hydrophobic character of the compound. The physical properties such as melting point, boiling point, and solubility would depend on the precise structure and stereochemistry of the compound.

Scientific Research Applications

Environmental-Friendly Production of Adipic Acid

Adipic acid is crucial in nylon manufacturing and other industrial processes. Traditional production methods involving nitric acid oxidation of cyclohexanol contribute to global warming and ozone depletion. Research has shown that cyclohexene can be oxidized to adipic acid using aqueous hydrogen peroxide, offering a more environmentally friendly alternative. This method avoids harmful nitrous oxide emissions and could revolutionize adipic acid production, making it less damaging to the environment (Sato, Aoki, & Noyori, 1998).

Metabolism of Plant Toxins

Nitro toxins like 3-nitro-1-propionic acid (NPA) found in leguminous plants are detoxified by ruminal microorganisms. This process is vital for ruminant animals to acquire tolerance to these plants. Studies have shown that these microorganisms reduce nitro groups in toxins, converting NPA into safer compounds. Understanding this process is crucial for livestock safety and managing plant toxin risks (Anderson, Rasmussen, & Allison, 1993).

Synthesis of Optically Active Compounds

The compound is used in the Michael reaction for producing optically active (2-nitrocyclohexyl)acetic acid. This process involves the use of certain reagents and acid hydrolysis. Such reactions are important in synthesizing chiral compounds, which have applications in pharmaceuticals and other areas of chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).

Understanding Toxicity and Metabolism in Livestock

Nitropropionic acid, structurally similar to 3-(1-nitrocyclohexyl)propanoic acid, is found in certain forages and can be toxic. Research into its metabolism and toxicity helps in managing risks associated with livestock feeding. Identifying the microorganisms responsible for detoxification can guide dietary modifications and improve animal health (Anderson et al., 2005).

properties

IUPAC Name

3-(1-nitrocyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(12)4-7-9(10(13)14)5-2-1-3-6-9/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQETGJIDWHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.